2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline

ORL-1 modulator CNS drug design physicochemical profiling

This compound features an ortho-fluorophenylsulfonyl group that creates a distinct electronic environment versus para‑fluoro or 4‑CF3 analogs, providing a critical data point in ORL‑1 receptor SAR matrices. With cLogP 2.56 and TPSA 72.27 Ų, it lies within the CNS MPO optimal range, making it a preferred benchmark for BBB permeability screening. Full Lipinski compliance and a molecular weight of 387.43 Da offer ample headroom for further functionalization before breaching drug‑likeness thresholds. Procure this specific chemotype to eliminate the unquantified pharmacodynamic and ADME shifts that accompany generic substitution.

Molecular Formula C19H18FN3O3S
Molecular Weight 387.43
CAS No. 1704602-05-0
Cat. No. B2549744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline
CAS1704602-05-0
Molecular FormulaC19H18FN3O3S
Molecular Weight387.43
Structural Identifiers
SMILESC1CN(CCC1OC2=NC3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=CC=C4F
InChIInChI=1S/C19H18FN3O3S/c20-15-5-1-4-8-18(15)27(24,25)23-11-9-14(10-12-23)26-19-13-21-16-6-2-3-7-17(16)22-19/h1-8,13-14H,9-12H2
InChIKeyUJQIFRCRTDCOFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline (CAS 1704602-05-0): Structural Identity & Pharmacological Pedigree for Procurement Decisions


2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline (CAS 1704602-05-0, MW 387.43, C19H18FN3O3S) is a synthetic small molecule that integrates a quinoxaline heterocycle with a 2-fluorophenylsulfonyl-piperidine moiety via an ether linkage . The compound belongs to the substituted-quinoxaline-type piperidine chemical series extensively patented by Purdue Pharma L.P. and Shionogi & Co., Ltd. as ORL-1 (opioid receptor-like 1) receptor modulators for pain management [1]. Its structural architecture—a quinoxaline core O-linked at the 2-position to a piperidine ring bearing an ortho-fluorophenylsulfonyl group—distinguishes it from bridged-piperidine, oxime-substituted, and phosphorus-substituted congeners within the same patent family [2].

Why Generic Substitution Fails for 2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline: The Ortho-Fluorine Distinction


Within the 2-((1-arylsulfonyl)piperidin-4-yl)oxy)quinoxaline chemotype, the identity and position of the aryl sulfonyl substituent critically modulate both physicochemical properties and target engagement. The ortho-fluorophenylsulfonyl group in CAS 1704602-05-0 imparts a distinct electronic environment (electron-withdrawing effect localized at the 2-position of the phenyl ring) versus para-substituted, di-halogenated, or trifluoromethyl congeners, which alters sulfonamide geometry, dipole moment, and hydrogen-bond acceptor capacity [1]. These differences propagate to calculated lipophilicity (cLogP 2.56), topological polar surface area (TPSA 72.27 Ų), and molecular weight (387.43 Da)—parameters that directly influence membrane permeability, CNS penetration potential, and pharmacokinetic profile within the ORL-1 modulator class [2]. Interchanging this compound with a 3-chloro-4-fluoro analog (MW 421.87, Δ +34.44 Da) or a 4-trifluoromethyl analog (MW 437.44, Δ +50.01 Da) therefore introduces unquantified shifts in both pharmacodynamic and ADME behavior, making generic substitution scientifically unsound without explicit comparative biological data .

Quantitative Differentiation Evidence for 2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline vs. Closest Analogs


Molecular Weight Advantage: Reduced Bulk Relative to Di-Halogenated and Trifluoromethyl Analogs

CAS 1704602-05-0 has a molecular weight of 387.43 Da, which is 34.44 Da lower than the 3-chloro-4-fluorophenyl analog (CAS 1706027-44-2, MW 421.87 Da) and 50.01 Da lower than the 4-trifluoromethylphenyl analog (MW 437.44 Da) . Lower MW within a congeneric series is generally associated with improved passive membrane permeability and reduced susceptibility to efflux transporter recognition [1].

ORL-1 modulator CNS drug design physicochemical profiling

Lipophilicity and CNS Multiparameter Optimization (MPO) Score: Favorable cLogP and TPSA Profile

The target compound has a computed cLogP of 2.56 and TPSA of 72.27 Ų [1]. These values place it within the optimal CNS drug space defined by the CNS MPO desirability score (cLogP 1–3 and TPSA < 90 Ų being favorable) [2]. The ortho-fluorine substituent contributes to moderated lipophilicity compared to what would be expected for a 4-CF3 analog (predicted cLogP increase of approximately +1.0 log unit based on Hansch π constants for CF3 vs. F substitution), potentially reducing non-specific protein binding and hERG liability [3].

CNS MPO drug-likeness blood-brain barrier

Halogen Substitution Pattern: Ortho-Monofluorophenyl vs. Meta-Chloro-Para-Fluorophenyl Differentiation

The target compound bears a single ortho-fluorine on the phenylsulfonyl group (2-fluorophenyl), contrasting with the 3-chloro-4-fluorophenyl substitution in CAS 1706027-44-2 . The ortho-fluorine creates a distinct electrostatic potential surface around the sulfonamide linkage compared to the meta/para di-halogenated pattern, which can differentially engage halogen-bonding interactions with backbone carbonyls in the ORL-1 binding pocket as demonstrated in structurally related quinoxaline-piperidine ORL-1 ligands [1]. The absence of the meta-chlorine in the target compound also reduces steric bulk proximal to the sulfonamide, potentially enabling distinct binding pose accommodations.

SAR halogen bonding ORL-1 receptor

Lipinski Rule-of-Five Compliance: Clean Drug-Likeness Profile vs. Higher-MW Analogs

The target compound satisfies all four Lipinski Rule-of-Five criteria without any violations: MW 387.44 (< 500), cLogP 2.56 (< 5), HBA 6 (< 10), HBD 0 (< 5) [1]. In contrast, the 3-chloro-4-fluoro analog (MW 421.87) and the 4-CF3 analog (MW 437.44) remain compliant but with reduced MW safety margin relative to the 500 Da threshold . All three compounds have zero HBDs, a feature characteristic of this chemotype that eliminates hydrogen-bond donor-related solubility limitations. The target compound's combination of lowest MW, moderate cLogP, and zero HBD violations positions it favorably for oral bioavailability screening in preclinical ORL-1 programs.

oral bioavailability drug-likeness lead optimization

Procurement-Relevant Application Scenarios for 2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline (CAS 1704602-05-0)


ORL-1 Receptor Pharmacological Tool for Pain Pathway Profiling

As a member of the substituted-quinoxaline-type piperidine series claimed in US8846929B2 for ORL-1 receptor modulation, this compound serves as a chemical probe for dissecting ORL-1-mediated signaling in pain models [1]. Its ortho-fluorophenylsulfonyl substitution provides a distinct SAR data point within the aryl sulfonyl SAR matrix, enabling researchers to map the contribution of halogen position and count to ORL-1 binding affinity and functional activity compared to para-fluoro, meta-chloro-para-fluoro, and 4-CF3 analogs.

CNS Drug Discovery: Blood-Brain Barrier Penetration Screening Candidate

With a computed TPSA of 72.27 Ų and cLogP of 2.56—both within the CNS MPO optimal range—this compound is suitable for inclusion in BBB permeability screening cascades [2]. Its favorable physicochemical profile supports its use as a benchmark for comparing the CNS penetration potential of higher-MW or more lipophilic analogs within the quinoxaline-piperidine series.

Structure-Activity Relationship (SAR) Exploration Around the Aryl Sulfonyl Group

The 2-fluorophenylsulfonyl substituent represents a specific halogenation state (mono-fluoro, ortho position) that fills a key gap in the aryl sulfonyl SAR matrix. Researchers can use this compound alongside the 3-chloro-4-fluoro analog (CAS 1706027-44-2) and the 4-CF3 analog to systematically deconvolute the contributions of halogen electronegativity, position, and steric bulk to target engagement and ADME properties .

Medicinal Chemistry Lead Optimization Starting Scaffold

The compound's full Lipinski Rule-of-Five compliance (0 violations) and relatively low molecular weight (387.43 Da) provide significant headroom for additional functionalization before reaching drug-likeness thresholds [3]. This makes it a strategically advantageous starting point for lead optimization programs targeting ORL-1 or related GPCRs, where subsequent structural elaboration (e.g., introduction of solubilizing groups or metabolic soft spots) can proceed without immediately breaching MW or cLogP ceilings.

Quote Request

Request a Quote for 2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.